5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid
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Overview
Description
5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid can be achieved through various synthetic routes. One efficient method involves a one-pot synthesis using 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient one-pot synthesis methods can be adapted for large-scale production, ensuring minimal environmental impact and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions, especially involving the methoxy group, can yield a variety of substituted chromenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain fungal species by interfering with their cell wall synthesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Oxo-4H-chromene-3-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- 8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde
Uniqueness
5-Methoxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its methoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methoxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-7-3-2-4-8-9(7)10(12)6(5-16-8)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
PVOXLQUTKOGCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
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